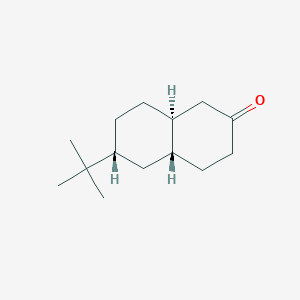
rel-(4aR,6R,8aS)-6-(tert-Butyl)octahydronaphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis,cis-6-tert-Butyloctahydronaphthalen-2(1H)-one: is an organic compound that belongs to the class of naphthalenes. These compounds are characterized by their two fused benzene rings. The specific structure of this compound includes a tert-butyl group and an octahydro modification, indicating a fully saturated naphthalene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis,cis-6-tert-Butyloctahydronaphthalen-2(1H)-one typically involves the hydrogenation of a naphthalene derivative. The reaction conditions often require a catalyst such as palladium or platinum and high pressure of hydrogen gas. The tert-butyl group can be introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient separation and purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and a metal catalyst to further reduce any unsaturated bonds.
Substitution: Electrophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium or platinum catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: This compound can be used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical reactions.
Biology and Medicine: In biological and medicinal research, derivatives of naphthalene compounds are often explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action for cis,cis-6-tert-Butyloctahydronaphthalen-2(1H)-one would depend on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, if applicable, it would interact with molecular targets such as enzymes or receptors, influencing specific biochemical pathways.
Comparison with Similar Compounds
Naphthalene: The parent compound with two fused benzene rings.
Tetralin (1,2,3,4-Tetrahydronaphthalene): A partially hydrogenated derivative of naphthalene.
Decalin (Decahydronaphthalene): A fully hydrogenated derivative of naphthalene.
Uniqueness: cis,cis-6-tert-Butyloctahydronaphthalen-2(1H)-one is unique due to its specific substitution pattern and full saturation of the naphthalene ring system. The presence of the tert-butyl group adds steric hindrance, influencing its reactivity and interactions in chemical and biological systems.
Properties
CAS No. |
24817-28-5 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
(4aR,6R,8aS)-6-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C14H24O/c1-14(2,3)12-6-4-11-9-13(15)7-5-10(11)8-12/h10-12H,4-9H2,1-3H3/t10-,11+,12-/m1/s1 |
InChI Key |
QQKVQRVPUCGGKW-GRYCIOLGSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1CC[C@H]2CC(=O)CC[C@@H]2C1 |
Canonical SMILES |
CC(C)(C)C1CCC2CC(=O)CCC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















